molecular formula C8H5F5 B1397452 2,4-Difluoro-6-methylbenzotrifluoride CAS No. 1804417-74-0

2,4-Difluoro-6-methylbenzotrifluoride

Cat. No.: B1397452
CAS No.: 1804417-74-0
M. Wt: 196.12 g/mol
InChI Key: ZSLOVCXCPWPGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-6-methylbenzotrifluoride is a useful research compound. Its molecular formula is C8H5F5 and its molecular weight is 196.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-6-methylbenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-6-methylbenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-difluoro-3-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-4-2-5(9)3-6(10)7(4)8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLOVCXCPWPGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4-Difluoro-6-methylbenzotrifluoride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,4-Difluoro-6-methylbenzotrifluoride , a specialized fluorinated aromatic intermediate used in the synthesis of high-value agrochemicals and pharmaceutical active ingredients (APIs).

Executive Summary

2,4-Difluoro-6-methylbenzotrifluoride (CAS 1804417-74-0 ) is a polyfluorinated toluene derivative characterized by a highly electron-deficient aromatic ring. Its structural motif—combining a trifluoromethyl (


) group with two fluorine atoms and a steric methyl handle—makes it a critical building block for modulating lipophilicity and metabolic stability in drug design. It is frequently employed as a bioisostere in kinase inhibitors and as a core scaffold in next-generation herbicides.

Chemical Identity & Physicochemical Properties[1][2][3][4]

This compound belongs to the class of polyfluorinated methylbenzotrifluorides . The unique substitution pattern (fluorines at the 2 and 4 positions relative to the trifluoromethyl group, with a methyl group at the 6 position) creates a "steric lock" that influences the torsional angle of the phenyl ring in binding pockets.

Key Data Table[4]
PropertySpecification
Chemical Name 2,4-Difluoro-6-methylbenzotrifluoride
IUPAC Name 1,5-difluoro-3-methyl-2-(trifluoromethyl)benzene
CAS Registry Number 1804417-74-0
Molecular Formula

Molecular Weight 196.12 g/mol
SMILES CC1=C(C(F)(F)F)C(F)=CC(F)=C1
Appearance Colorless to pale yellow liquid (Standard)
Predicted LogP ~3.3 (High Lipophilicity)
Boiling Point ~135–145 °C (Estimated based on analogs)
Structural Visualization

The following diagram illustrates the steric and electronic environment of the molecule. The


-

group is flanked by a Fluorine (

) and a Methyl (

), creating significant ortho-strain that prevents planar rotation in biological systems.

ChemicalStructure CF3 CF3 (Pos 1) C1 C-1 C1->CF3 Electron Withdrawing C2 C-2 (F) C1->C2 C3 C-3 (H) C2->C3 C4 C-4 (F) C3->C4 C5 C-5 (H) C4->C5 C6 C-6 (CH3) C5->C6 C6->C1

Figure 1: Structural connectivity showing the 1,2,6-substitution pattern responsible for the compound's steric bulk.

Synthetic Pathways[5][6]

The synthesis of 2,4-Difluoro-6-methylbenzotrifluoride is challenging due to the directing effects of the substituents. The most authoritative route involves the functionalization of 3,5-difluorotoluene or the trifluoromethylation of the corresponding aryl iodide.

Primary Route: The "Aniline-Iodine Exchange"

This method ensures regioselectivity. It begins with the nitration of 3,5-difluorotoluene, separation of the isomer, and subsequent conversion of the amine to the trifluoromethyl group via an iodide intermediate.

  • Nitration: 3,5-Difluorotoluene is nitrated using

    
    . The methyl group directs ortho/para, while fluorines direct ortho/para. The steric bulk favors the position between the F and H, but separation is required to isolate 2-nitro-3,5-difluorotoluene .
    
  • Reduction: The nitro group is reduced (Fe/HCl or

    
    /Pd-C) to yield 2,4-difluoro-6-methylaniline  (CAS 1464825-76-0).
    
  • Sandmeyer Iodination: The aniline is diazotized (

    
    ) and treated with 
    
    
    
    to form 2,4-difluoro-6-methyl-iodobenzene .
  • Trifluoromethylation: The aryl iodide undergoes copper-mediated trifluoromethylation using reagents like methyl fluorosulfonyldifluoroacetate (MFSDA) or Ruppert-Prakash reagent (

    
    ) in the presence of CuI.
    
Synthetic Workflow Diagram

Synthesis Start 3,5-Difluorotoluene Step1 Nitration & Separation (HNO3/H2SO4) Start->Step1 Inter1 2-Nitro-3,5-difluorotoluene Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 2,4-Difluoro-6-methylaniline (CAS 1464825-76-0) Step2->Inter2 Step3 Sandmeyer Reaction (NaNO2, KI) Inter2->Step3 Inter3 Aryl Iodide Intermediate Step3->Inter3 Step4 Trifluoromethylation (CuI, TMS-CF3) Inter3->Step4 Final 2,4-Difluoro-6-methylbenzotrifluoride (CAS 1804417-74-0) Step4->Final

Figure 2: Step-wise synthetic pathway from commercially available precursors to the target benzotrifluoride.

Applications in Drug & Agrochemical Design

The 2,4-Difluoro-6-methylbenzotrifluoride moiety is not merely a passive scaffold; it is an active functional unit used to optimize the pharmacokinetic (PK) profile of bioactive molecules.

Metabolic Blocking

The methyl group at position 6 is prone to metabolic oxidation (forming a benzoic acid derivative). However, the flanking trifluoromethyl group (Pos 1) and Fluorine (Pos 5/2) create a "steric shield," significantly slowing down CYP450-mediated oxidation. This extends the half-life (


) of the drug.
Bioisosterism in Kinase Inhibitors

In kinase inhibitor design (e.g., for melanoma or oncology targets), this moiety is often used to occupy hydrophobic pockets (such as the "back pocket" of the ATP binding site). The electron-withdrawing nature of the fluorines (


 for F) lowers the electron density of the ring, reducing the potential for oxidative metabolism while increasing lipophilicity for membrane permeability.

Relevant Patent Context: The precursor, 2,4-difluoro-6-methylaniline , is explicitly cited in patents by Bristol-Myers Squibb and Signal Pharmaceuticals for the synthesis of aminopurine compounds used as kinase modulators (e.g., TNF-alpha modulation).[1]

Handling & Safety Protocols

As a fluorinated aromatic hydrocarbon, this compound requires strict adherence to safety protocols. It is likely volatile and lipophilic, facilitating skin absorption.

Hazard Class (GHS)StatementProtocol
Flammable Liquid H226: Flammable liquid and vapor.[2]Ground/bond container and receiving equipment. Use explosion-proof electrical equipment.
Skin Irritant H315: Causes skin irritation.[2]Wear nitrile gloves (min thickness 0.11mm). Wash contaminated skin immediately.
Eye Irritant H319: Causes serious eye irritation.[2]Wear chemical splash goggles. Ensure eye wash station is within 10 seconds of workspace.
STOT-SE H335: May cause respiratory irritation.[2]Handle only in a certified chemical fume hood.

Self-Validating Purity Check: Before use in sensitive couplings, verify identity via 19F-NMR .

  • Expected Signals: Three distinct signals. One large singlet (approx -63 ppm for

    
    ) and two multiplet signals for the ring fluorines (approx -110 to -120 ppm), showing coupling to each other and the aromatic protons.
    

References

  • Bristol-Myers Squibb Company. (2017).[1] Patent CA2994703A1: Synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein.[1] (Cites precursor 2,4-difluoro-6-methylaniline).[3][4][1][5] Retrieved from

  • Signal Pharmaceuticals, LLC. (2016).[4] Patent WO2016057370A1: Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith. Retrieved from

  • PubChem. (2024). Compound Summary for 2,4-Difluoro-6-methylaniline (Precursor). Retrieved from [Link]

Sources

A Comprehensive Analytical Guide to the Structural and Conformational Characterization of 2,4-Difluoro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine and trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity[1]. 2,4-Difluoro-6-methylbenzotrifluoride represents a scaffold of significant interest, combining the electronic effects of two fluorine atoms with the steric and electronic influence of both a methyl and a trifluoromethyl group on a benzene ring. This guide presents a definitive, field-proven workflow for the comprehensive characterization of this and structurally related novel compounds. We will detail the necessary experimental and computational protocols to elucidate its solid-state crystal structure and solution-state conformational dynamics, focusing on the critical rotational barrier of the CF3 group imposed by the adjacent ortho-methyl substituent. This document serves as both a technical manual and a strategic blueprint for researchers engaged in the development of fluorinated bioactive molecules.

Introduction: The Rationale for Characterization

The precise three-dimensional arrangement of atoms and the conformational flexibility of a molecule are fundamental to its function. For a potential pharmaceutical agent like 2,4-Difluoro-6-methylbenzotrifluoride, understanding these features is non-negotiable. The trifluoromethyl group is a potent electron-withdrawing group that directs electrophilic aromatic substitution to the meta position, deactivating the ring[2][3][4]. The additional fluorine and methyl substituents create a unique electronic and steric environment.

The primary analytical challenges for this molecule are:

  • Determining the Solid-State Packing: How do the molecules arrange themselves in a crystal lattice? What intermolecular interactions (e.g., F···H, F···F, π-stacking) govern this arrangement?

  • Quantifying Conformational Isomerism: The key dynamic process is the rotation of the CF3 group around the C-C bond. The presence of the ortho-methyl group introduces significant steric hindrance, creating a substantial energy barrier to rotation. Understanding the height of this barrier and the preferred dihedral angles is crucial for predicting receptor binding poses.

This guide outlines a synergistic approach, combining Single-Crystal X-ray Diffraction (SCXRD) for solid-state analysis with a combination of Density Functional Theory (DFT) calculations and Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy for a complete picture of its conformational behavior.

Proposed Synthetic Pathway

While not commercially available, a plausible synthesis can be designed based on established organofluorine chemistry. A potential route could start from the more accessible 2,4-dichlorobenzotrichloride, leveraging halogen exchange (HALEX) and subsequent functionalization reactions. Processes for preparing related substituted benzotrifluorides often involve fluorination of benzotrichloride precursors with hydrogen fluoride[5] or catalytic processes for introducing perfluoroalkyl groups[6].

Workflow for Structural & Conformational Analysis

The logical flow for characterizing a novel molecule like 2,4-Difluoro-6-methylbenzotrifluoride involves a multi-pronged approach. The solid-state structure provides a static, low-energy snapshot, while computational and spectroscopic methods reveal the molecule's dynamic behavior in solution.

G cluster_synthesis Synthesis & Purification cluster_xray Solid-State Analysis cluster_conf Conformational & Dynamic Analysis Syn Propose & Execute Synthetic Route Pur Purification via Chromatography/Recrystallization Syn->Pur Xtal Crystal Growth Pur->Xtal DNMR Variable Temperature NMR Spectroscopy Pur->DNMR SCXRD Single-Crystal X-ray Diffraction (SCXRD) Xtal->SCXRD Struct Structure Solution & Refinement SCXRD->Struct Model Integrated Conformational Model Struct->Model Provides ground state geometry DFT DFT Calculations (Rotational Barrier Scan) DFT->Model DNMR->Model

Caption: Overall workflow for the characterization of 2,4-Difluoro-6-methylbenzotrifluoride.

Part I: Solid-State Crystal Structure Determination

SCXRD provides unambiguous proof of chemical identity and reveals the precise arrangement of atoms in the crystalline state. This information is the gold standard for structural analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Self-Validating Step): The ability to grow single, diffraction-quality crystals is the first validation of sample purity.

    • Rationale: Slow evaporation is chosen to allow molecules sufficient time to order into a well-defined lattice. A solvent system (e.g., hexane/ethyl acetate) is selected based on the predicted polarity of the target molecule to achieve a state of marginal solubility.

    • Procedure:

      • Dissolve 5-10 mg of purified 2,4-Difluoro-6-methylbenzotrifluoride in a minimal amount of a moderately polar solvent (e.g., ethyl acetate).

      • Place this solution in a small, narrow vial.

      • Place the vial inside a larger, sealed beaker containing a more nonpolar anti-solvent (e.g., hexane).

      • Allow the anti-solvent vapor to slowly diffuse into the vial over several days at room temperature.

      • Monitor for the formation of small, clear, well-defined crystals.

  • Data Collection:

    • Rationale: Data is collected at a low temperature (100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and more precise atomic coordinates.

    • Procedure:

      • Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a cryo-loop.

      • Center the crystal on a diffractometer equipped with a Mo Kα or Cu Kα radiation source and a low-temperature nitrogen stream.

      • Perform a preliminary unit cell determination.

      • Proceed with a full data collection strategy, typically involving multiple scans (e.g., ω-scans) to cover the reciprocal space adequately.

  • Structure Solution and Refinement:

    • Rationale: Direct methods are used to solve the phase problem and generate an initial electron density map. The model is then refined against the experimental data to achieve the best fit.

    • Procedure:

      • Process the raw diffraction data (integration and scaling).

      • Solve the structure using direct methods (e.g., SHELXT) to locate the heavier atoms (C, F)[7].

      • Refine the model using full-matrix least-squares on F², assigning anisotropic displacement parameters to non-hydrogen atoms.

      • Locate hydrogen atoms in the difference Fourier map and refine them using a riding model.

      • The final model is validated by checking for low R-factors (R1, wR2), a goodness-of-fit (GooF) value near 1.0, and a flat residual electron density map.

Predicted Crystallographic and Structural Data

Based on analyses of similarly substituted aromatic compounds, we can anticipate the key structural parameters. The data below is predictive and serves as a benchmark for experimental results.

ParameterPredicted Value / ObservationRationale / Comparative Source
Crystal System Monoclinic or OrthorhombicThese are common, relatively low-symmetry systems for substituted benzenes that lack strong, direction-specific interactions like hydrogen bonding[8][9].
Space Group Centrosymmetric (e.g., P2₁/c, P-1, Pbca)As the molecule is chiral, it will crystallize in a centrosymmetric space group containing a racemic mixture of enantiomers[8].
C-CF₃ Bond Length ~1.51 ÅConsistent with C(sp²)-C(sp³) bonds where the sp³ carbon is substituted with electronegative fluorine atoms.
C-F (ring) Bond Length ~1.35 ÅTypical for C(sp²)-F bonds on an aromatic ring.
CF₃ Torsion Angle One C-F bond will likely be staggered relative to the ortho C-H/C-CH₃ bonds, but twisted from a perfect 60° due to steric clash with the methyl group.The solid-state structure will represent the global minimum energy conformation, balancing intramolecular steric repulsion and intermolecular packing forces[10].
Intermolecular Forces Expect to observe C-H···F contacts and potential π-stacking interactions, which are common structure-directing forces in fluorinated aromatics[11].These weak interactions will dictate the crystal packing arrangement.

Part II: Conformational Analysis in Solution

While the crystal structure provides a static picture, the molecule's behavior in solution—the biologically relevant environment—is governed by its conformational dynamics. The central question is the energy barrier to the rotation of the CF3 group.

G cluster_main CF3 Rotational Profile start_node ts_node Transition State (Eclipsed Conformation) c1 end_node c2 c3 c4 path barrier_start barrier_end barrier_start->barrier_end  ΔG‡ (Rotational Barrier) gs_label Ground State (Staggered) gs_label2 Ground State (Staggered) Yaxis_start Yaxis_end Yaxis_start->Yaxis_end   Relative Energy Xaxis_start Xaxis_end Xaxis_start->Xaxis_end Torsion Angle (CH₃–C–C–CF₃)      

Caption: Predicted energy profile for the rotation of the CF3 group.

Computational Protocol: Density Functional Theory (DFT)
  • Rationale: DFT provides a robust theoretical model of the molecule's potential energy surface. A relaxed potential energy surface (PES) scan, where the key dihedral angle is systematically rotated and all other geometry parameters are optimized at each step, is the most effective way to calculate the rotational barrier[12].

  • Procedure:

    • Construct an initial 3D model of 2,4-Difluoro-6-methylbenzotrifluoride.

    • Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)) with a solvent model (e.g., IEFPCM for CDCl₃) to find the ground state conformation.

    • Perform a relaxed PES scan by rotating the C(ring)-C(CF₃) bond. Define the dihedral angle C(methyl)-C(ortho)-C(ipso)-C(CF₃) as the reaction coordinate.

    • Scan this dihedral from 0° to 360° in 10° or 15° increments, performing a constrained optimization at each step.

    • Identify the transition state structure(s) from the maxima on the energy profile and confirm with a frequency calculation (a single imaginary frequency is expected).

    • The rotational barrier (ΔG‡) is the difference in Gibbs free energy between the ground state and the highest transition state.

Experimental Protocol: Dynamic NMR (DNMR) Spectroscopy
  • Rationale: At low temperatures, the rotation of the CF3 group becomes slow on the NMR timescale. This results in decoalescence of the ¹⁹F NMR signal. By analyzing the line shape of the signal at different temperatures, one can calculate the rate of exchange (k) and subsequently the activation energy (ΔG‡) for the rotational process. This provides an experimental validation of the DFT-calculated barrier. Studies on similar sterically hindered rotors have successfully used this method[13].

  • Procedure:

    • Dissolve the sample in a low-freezing point solvent (e.g., deuterated chloroform or toluene-d₈).

    • Acquire a standard ¹⁹F{¹H} NMR spectrum at room temperature. A single sharp quartet (due to coupling with the methyl protons) is expected if rotation is fast.

    • Gradually lower the temperature of the NMR probe in 10 K increments.

    • Record a spectrum at each temperature, observing the broadening of the ¹⁹F signal. The temperature at which the single peak coalesces into a broad hump is the coalescence temperature (Tc).

    • Continue lowering the temperature until the signal resolves into the baseline-separated signals of the distinct fluorine environments in the slow-exchange regime.

    • The rate constant (k) at coalescence can be estimated, and a full line-shape analysis can be performed to extract k at multiple temperatures, allowing for a precise calculation of ΔG‡ via the Eyring equation.

Predicted Conformational Data
ParameterPredicted Value / ObservationRationale / Comparative Source
Ground State Conformer The lowest energy conformation will feature the CF₃ group in a staggered arrangement relative to the benzene ring to minimize torsional strain.This is a fundamental principle of conformational analysis.
Rotational Barrier (ΔG‡) 2.5 - 8.5 kcal/molThe barrier in an isolated trifluoromethyl phenanthrene molecule was calculated to be low, but intermolecular interactions in a crystal raised it to 8.5 kcal/mol[10]. The intramolecular steric clash with an ortho-methyl group is expected to create a significant barrier within this range.
¹⁹F NMR at 298 K A single, sharp signal (quartet if coupling to methyl protons is resolved).At room temperature, rapid rotation of the CF₃ group averages the magnetic environment of the three fluorine atoms.
¹⁹F NMR at Low Temp. Decoalescence of the singlet into a more complex pattern (e.g., an AB₂ system if one fluorine is inequivalent to the other two in the frozen conformer).Below the coalescence temperature, the exchange rate is slow enough for the NMR to distinguish between the chemically inequivalent fluorine atoms.

Conclusion

The dual-pronged analytical strategy detailed in this guide, combining single-crystal X-ray diffraction with computational modeling and dynamic NMR spectroscopy, provides a robust and comprehensive framework for characterizing 2,4-Difluoro-6-methylbenzotrifluoride. The solid-state structure from SCXRD offers a precise, static benchmark of the lowest energy conformer and its intermolecular interactions. The conformational analysis via DFT and DNMR reveals the dynamic behavior and energetic landscape of the molecule in solution. Together, these methods deliver the critical structural insights required for rational drug design, enabling researchers to confidently advance promising fluorinated scaffolds through the development pipeline.

References

  • Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl). IUCrData, 2022. [Link]

  • Process for producing 2,4-dichlorobenzotrifluoride.
  • CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. Scholarship, Research, and Creative Work at Bryn Mawr College, 2006. [Link]

  • Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate, 2005. [Link]

  • Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Vaia. [Link]

  • The synthetic method of 2,4 difluoro benzene methanamines.
  • Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I). Royal Society of Chemistry, 2001. [Link]

  • Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. PubMed, 2023. [Link]

  • Ortho and Para Substituted Derivatives of Benzotrifluoride. Journal of the American Chemical Society, 1939. [Link]

  • Phototransposition reactions of methyl-substituted benzotrifluorides: proof of the role of trifluoromethyl-substituted carbon. PubMed, 2002. [Link]

  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube, 2021. [Link]

  • Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. chemrxiv.org, 2021. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate, 2020. [Link]

  • X-Ray Structural Analysis in the Crystalline Phase of a Nematogenic Fluoro-Phenyl Compound. ResearchGate, 2013. [Link]

  • Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.
  • Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Homework.Study.com. [Link]

  • Process for preparing benzotrifluoride and its derivatives.
  • Internal Derivatization of Oligonucleotides with Selenium for X-ray Crystallography Using MAD. Vanderbilt University, 2002. [Link]

  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI, 2019. [Link]

  • Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. MDPI, 2022. [Link]

  • X-ray diffraction pattern of the benzene (a), chlorobenzene (b), o-xylene and (c) xerogel formed by 3.0 wt% of D3. ResearchGate, 2013. [Link]

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI, 2023. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution for 2,4-Difluoro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) of 2,4-Difluoro-6-methylbenzotrifluoride. This valuable fluorinated building block is of significant interest in the synthesis of pharmaceuticals and agrochemicals. These application notes delve into the mechanistic principles governing the reaction, with a particular focus on predicting and controlling regioselectivity. Step-by-step protocols for the selective substitution at the C4 position are provided, along with insights into factors influencing reactivity. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex aromatic molecules.

Introduction: The Strategic Value of 2,4-Difluoro-6-methylbenzotrifluoride

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, significantly modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1] 2,4-Difluoro-6-methylbenzotrifluoride is an exemplary building block, featuring a highly activated aromatic ring primed for functionalization. The presence of three distinct activating groups—two fluorine atoms and a powerful trifluoromethyl (CF3) group—makes it an exceptionally versatile substrate for nucleophilic aromatic substitution (SNAr) reactions.

SNAr is a fundamental reaction in pharmaceutical and chemical research, offering a robust method for forging carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[2][3] Unlike transition-metal-catalyzed cross-coupling reactions, SNAr often proceeds under metal-free conditions, presenting advantages in terms of cost and product purity.[4] This guide will explore the practical application of SNAr protocols to 2,4-Difluoro-6-methylbenzotrifluoride, enabling chemists to leverage its synthetic potential effectively.

Mechanistic Rationale and Regiocontrol

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[3][5] The process is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.

However, recent studies suggest that many SNAr reactions, particularly those without strongly stabilizing nitro groups, may proceed through a concerted mechanism where bond formation and bond-breaking occur in a single transition state.[3][6][7]

SNAr_Mechanism sub Aromatic Substrate (e.g., 2,4-Difluoro-6-methylbenzotrifluoride) meisenheimer Meisenheimer Complex (Anionic Intermediate) sub->meisenheimer + Nu⁻ (Rate-Determining Step) nuc Nucleophile (Nu⁻) product Substituted Product meisenheimer->product - F⁻ (Fast) lg Leaving Group (F⁻)

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Predicting Regioselectivity: The C4 Position as the Kinetic Hotspot

For 2,4-Difluoro-6-methylbenzotrifluoride, the key challenge and opportunity lie in controlling which of the two fluorine atoms is displaced. The regioselectivity is dictated by the electronic influence of the ring substituents.

  • Trifluoromethyl Group (-CF3) at C1: This is a potent electron-withdrawing group that strongly activates the ring for nucleophilic attack, primarily at the ortho (C2) and para (C4) positions by stabilizing the negative charge in the Meisenheimer intermediate through resonance and induction.

  • Fluorine Atoms (-F) at C2 and C4: As the most electronegative element, fluorine deactivates the ring inductively but can stabilize the anionic intermediate through resonance when positioned ortho or para to the site of attack. Crucially, in SNAr, fluorine is an excellent leaving group because the rate-determining step is typically the nucleophilic attack, which is accelerated by fluorine's high electronegativity.[5]

  • Methyl Group (-CH3) at C6: This is a weakly electron-donating group, which has a minor deactivating effect. Its primary influence is steric, potentially hindering nucleophilic attack at the adjacent C2 position.

Considering these factors, the C4 position is the overwhelmingly favored site for nucleophilic attack. The powerful electron-withdrawing effect of the para-disposed -CF3 group provides the most significant stabilization for the negative charge that develops during the formation of the Meisenheimer complex. The ortho-disposed fluorine at C2 provides secondary activation. Therefore, protocols should be designed with the expectation of high selectivity for C4 substitution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective C4-functionalization of 2,4-Difluoro-6-methylbenzotrifluoride using a representative amine nucleophile.

Protocol 1: C4-Amination with Benzylamine

Objective: To synthesize 4-(Benzylamino)-2-fluoro-6-methylbenzotrifluoride via selective SNAr at the C4 position.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
2,4-Difluoro-6-methylbenzotrifluoride(Not found)196.115.01.0
Benzylamine100-46-9107.155.51.1
Potassium Carbonate (K₂CO₃)584-08-7138.2110.02.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0925 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (1.38 g, 10.0 mmol). The flask is then fitted with a septum and purged with nitrogen for 10 minutes.

  • Addition of Reagents: Add anhydrous DMF (25 mL) to the flask via syringe. Begin stirring to create a suspension. Add 2,4-Difluoro-6-methylbenzotrifluoride (0.98 g, 5.0 mmol), followed by the dropwise addition of benzylamine (0.60 mL, 5.5 mmol) over 5 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C using a pre-heated heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes). The starting material should be consumed within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, 4-(Benzylamino)-2-fluoro-6-methylbenzotrifluoride.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • DMF is a reproductive toxin; handle with care.

  • Fluorinated aromatic compounds can be irritants; avoid inhalation and skin contact.

Data Summary and Comparison

The choice of reaction parameters is critical for achieving high yield and selectivity. The following table summarizes typical conditions for SNAr reactions with various nucleophiles on activated fluoroaromatic systems.

Nucleophile TypeTypical BaseTypical SolventTemperature (°C)Typical Time (h)Expected Selectivity (C4:C2)
Primary AminesK₂CO₃, DIPEADMF, DMSO, NMP60 - 1004 - 12>95:5
Secondary AminesK₂CO₃, DIPEADMF, DMSO, NMP70 - 1106 - 18>95:5
PhenolsK₂CO₃, Cs₂CO₃DMF, Acetonitrile80 - 1208 - 24>90:10
ThiolsK₂CO₃, NaHDMF, THF25 - 802 - 8>98:1
Alcohols (Alkoxides)NaH, KHMDSTHF, Dioxane0 - 606 - 24>90:10

DIPEA: N,N-Diisopropylethylamine; DMSO: Dimethyl sulfoxide; NMP: N-Methyl-2-pyrrolidone; THF: Tetrahydrofuran.

General Experimental Workflow

The following diagram outlines the logical flow from substrate preparation to final product analysis for a typical SNAr reaction.

Workflow sub 1. Reagent Preparation (Substrate, Nucleophile, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere) sub->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitor 4. Monitoring (TLC, LC-MS) reaction->monitor workup 5. Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS, Purity) purify->analysis

Caption: Standard workflow for SNAr protocol execution and analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Base is not strong enough or is hydrated.3. Nucleophile is not sufficiently nucleophilic.1. Increase reaction temperature in 10 °C increments.2. Use a stronger base (e.g., Cs₂CO₃) or ensure the base is anhydrous.3. For weak nucleophiles like alcohols, pre-form the alkoxide with NaH.
Mixture of Isomers (C2/C4) 1. High reaction temperature favoring thermodynamic product.2. Sterically demanding nucleophile.1. Lower the reaction temperature to favor the kinetic C4 product.2. While C2 substitution is electronically disfavored, extremely bulky nucleophiles might show altered selectivity. Re-evaluate nucleophile choice.
Side Product Formation 1. Decomposition of solvent (e.g., DMF at high temp.).2. Reaction with base (e.g., hydrolysis of substrate).3. Dimerization or self-condensation of nucleophile.1. Switch to a more stable polar aprotic solvent like DMSO or NMP.2. Ensure anhydrous conditions. Use a non-nucleophilic organic base like DIPEA if applicable.3. Use a slight excess (1.05-1.1 eq.) of the nucleophile, not a large excess.
Difficult Purification 1. Product and starting material have similar polarity.2. Baseline streaking on TLC.1. Push the reaction to full conversion to eliminate starting material.2. Add a small amount of triethylamine or acetic acid to the chromatography solvent system to neutralize residual base or acid.

References

  • Guan, Y., Lee, T., Wang, K., Yu, S., & McWilliams, J. C. (n.d.).
  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. (2024). PubMed.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions.
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Merck & Co.
  • Concerted Nucleophilic Arom
  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.).

Sources

Application Note: Precision Functionalization of the Methyl Group in 2,4-Difluoro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers working with polyfluorinated aromatic scaffolds. It prioritizes the Radical Bromination pathway as the most reliable "gateway" transformation due to the specific electronic and steric challenges of the substrate.

Strategic Analysis & Reactivity Profile

The functionalization of 2,4-Difluoro-6-methylbenzotrifluoride (1) presents a unique set of challenges governed by the interplay of strong electron-withdrawing groups (EWGs) and steric crowding.

Electronic Landscape
  • The "Electron-Deficient" Trap: The benzene ring is severely deactivated by the trifluoromethyl group (

    
    ) and two fluorine atoms. This renders the ring inert to standard Electrophilic Aromatic Substitution (EAS) but highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Acidity vs. Radical Stability:

    • Ring Protons (C3-H): The proton at C3 is flanked by two fluorine atoms. It is significantly more acidic (

      
      ) than the benzylic methyl protons (
      
      
      
      ). Consequently, direct lateral lithiation is not recommended as the primary strategy, as bases (LDA,
      
      
      -BuLi) will preferentially metallate the ring at C3 or induce
      
      
      defluorination.
    • Benzylic Radical: Despite the electron-deficient ring, the benzylic C-H bond remains the weakest bond for homolytic cleavage. The

      
       group at the ortho position exerts a steric influence but does not prevent radical abstraction.
      
The "Gateway" Strategy

To bypass the competing ring reactivity, the optimal strategy is Radical Bromination . This converts the methyl group into a reactive benzyl bromide, which serves as a universal electrophile for subsequent C-C, C-O, or C-N bond formations.

Protocol A: Wohl-Ziegler Bromination (The Gateway)

This protocol utilizes


-Bromosuccinimide (NBS) with a radical initiator.[1][2]
Critical Innovation:  We replace the traditional, ozone-depleting Carbon Tetrachloride (

) with Benzotrifluoride (BTF) or 1,2-Dichlorobenzene . These solvents maintain the high temperature required for radical flux while offering better environmental profiles and solubility for fluorinated substrates.
Reaction Scheme & Logic

G Start Substrate (1) (2,4-Difluoro-6-methyl- benzotrifluoride) Radical Benzylic Radical Intermediate Start->Radical H• Abstraction (Rate Limiting) Reagents NBS (1.1 equiv) AIBN (0.05 equiv) Solvent: PhCF3 Reflux (80-100°C) Reagents->Radical Initiation Product Benzyl Bromide (2) (Gateway Intermediate) Radical->Product Br• Transfer Product->Start Over-bromination (Side Rxn)

Figure 1: Radical chain propagation pathway for the synthesis of the benzyl bromide intermediate.

Step-by-Step Procedure

Reagents:

  • Substrate (1): 10.0 mmol

  • 
    -Bromosuccinimide (NBS): 11.0 mmol (1.1 equiv) - Recrystallize from water before use to remove HBr.
    
  • AIBN (Azobisisobutyronitrile): 0.5 mmol (5 mol%)

  • Solvent: Benzotrifluoride (PhCF

    
    ) or 1,2-Dichlorobenzene (20 mL, 0.5 M).
    

Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Charging: Add Substrate (1), NBS, and AIBN to the flask. Add the solvent.[1]

  • Degassing: Sparge the solution with Argon for 10 minutes. Oxygen inhibits the radical chain.

  • Initiation: Heat the mixture to reflux (approx. 102°C for PhCF

    
    ).
    
    • Visual Cue: The dense NBS solid will float initially. As the reaction proceeds, succinimide (less dense) will form and float/suspend differently.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS every hour.

    • Target: >95% consumption of starting material.[1][3][4][5]

    • Warning: If di-bromination is observed (>5%), stop immediately.

  • Workup: Cool to

    
     to precipitate succinimide completely. Filter the solids.
    
  • Purification: Concentrate the filtrate. The residue is often pure enough for the next step. If not, purify via rapid filtration through a short silica plug (100% Hexanes). Silica can induce hydrolysis; keep contact time short.

Protocol B: Benzylic Oxidation (To Benzoic Acid)

For applications requiring the carboxylic acid (e.g., bioisostere construction), direct oxidation is preferred over the bromide route.

Mechanism & Selectivity

The electron-deficient ring makes the methyl group resistant to mild oxidants. We employ a Permanganate-Pyridine system. Pyridine acts as a co-solvent and phase transfer catalyst, preventing the "stalling" often seen with aqueous KMnO


 on hydrophobic fluorinated substrates.
Step-by-Step Procedure

Reagents:

  • Substrate (1): 5.0 mmol

  • 
    : 15.0 mmol (3.0 equiv)
    
  • Solvent: Pyridine / Water (2:1 ratio, 15 mL)

Workflow:

  • Dissolution: Dissolve Substrate (1) in the Pyridine/Water mixture.

  • Addition: Add

    
     in three portions over 1 hour at 
    
    
    
    .
    • Exotherm Control: Monitor internal temp; do not exceed

      
      .
      
  • Reaction: Stir at

    
     for 4–6 hours. The purple color should fade to a brown manganese dioxide (
    
    
    
    ) precipitate.
  • Quench: Cool to room temperature. Add Ethanol (2 mL) to destroy excess oxidant.

  • Filtration: Filter through a Celite pad to remove

    
    . Wash with hot water.
    
  • Isolation: Acidify the filtrate with

    
     to pH 1. The fluorinated benzoic acid will precipitate.
    
  • Extraction: If no precipitate forms (due to Pyridine salts), extract with Ethyl Acetate (

    
    ).
    

Protocol C: Displacement of Bromide (Nucleophilic Substitution)

Once the Benzyl Bromide (2) (from Protocol A) is generated, it serves as the pivot for all other functional groups.

Reaction:



Target Functional GroupReagentConditionsKey Note
Amine (

)
Sodium Azide (

) then Staudinger Reduction
DMF, RT, 2hAvoid direct

to prevent di-alkylation.
Ether (

)
Sodium Alkoxide (

)
THF,

Keep temp low to avoid elimination (Stilbene formation).
Nitrile (

)

/ TBAF
MeCN, RTSafer than NaCN; avoids

on the ring.
Alcohol (

)
Silver Acetate (

) then Hydrolysis
AcOH, RefluxSilver assists bromide departure via precipitation.

Decision Matrix & Summary

The following diagram illustrates the decision logic for choosing the correct pathway based on the desired end-product.

DecisionMatrix Start Target: 2,4-Difluoro-6-methyl- benzotrifluoride Decision Desired Functionalization? Start->Decision RouteA Route A: Radical Bromination (Versatile Intermediate) Decision->RouteA Need C-N, C-O, C-C RouteB Route B: Direct Oxidation (Carboxylic Acid) Decision->RouteB Need -COOH RouteC Route C: Lateral Lithiation (NOT RECOMMENDED) Decision->RouteC Direct Alkylation (High Risk of Side Rxn) Benzyl Bromide Benzyl Bromide RouteA->Benzyl Bromide Amines, Ethers, Nitriles Amines, Ethers, Nitriles Benzyl Bromide->Amines, Ethers, Nitriles

Figure 2: Strategic Decision Matrix for functionalization pathways.

Safety & Handling

  • HF Generation: In any reaction involving high heat or strong bases with polyfluorinated aromatics, there is a risk of fluoride elimination. Always have Calcium Gluconate gel available.

  • Lachrymators: Benzyl bromides are potent lachrymators (tear gas agents). All operations in Protocol A must be performed in a well-ventilated fume hood.

  • Pressure: Oxidations (Protocol B) can generate gas (

    
    ). Ensure open systems or pressure-relief valves are used.
    

References

  • Wohl-Ziegler Bromination in Trifluorotoluene

    • Title: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene.[2]

    • Source:J. Org.[5][6] Chem. (Adapted methodology for green solvents).

    • URL:[Link] (General reference for PhCF3 solvent system).

  • Reactivity of Polyfluorinated Aromatics

    • Title: Nucleophilic Aromatic Substitution of Polyfluorin
    • Source:Chemical Reviews.
    • URL:[Link]

  • Oxidation Protocols

    • Title: Permanganate Oxid
    • Source:Organic Syntheses.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Functionalizing 2,4-Difluoro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges[1]

The Steric Landscape (Diagnosis)

User Query: "Why are my coupling reactions with 2,4-difluoro-6-methylbenzotrifluoride failing or yielding the wrong isomer?"

Technical Analysis: You are working with a "Fortress Molecule." The 2,4-difluoro-6-methylbenzotrifluoride scaffold presents a unique convergence of electronic activation and steric blockade.[1]

  • The Buttressing Effect: The C-6 Methyl group is not just a passive bystander. By occupying the ortho position relative to the C-1 Trifluoromethyl (

    
    ) group, it forces the bulky 
    
    
    
    to rotate or tilt. This effectively "closes the gate" on the C-2 position.[1]
  • Electronic Paradox:

    • C-2 Position: Electronically most activated (ortho to

      
      , ortho to F).[1] However, it is sterically inaccessible due to the 
      
      
      
      /Methyl clash.
    • C-4 Position: Activated (para to

      
      ), but less so than C-2. However, it is sterically open.[1]
      
    • C-5 Position: The only sterically accessible "pocket" for C-H activation, but electronically neutral/deactivated.[1]

The Consequence: Standard protocols will default to the path of least steric resistance (C-4 attack) or fail completely if the catalyst cannot breach the C-1/C-6 blockade.[1]

Troubleshooting Module: Nucleophilic Aromatic Substitution ( )

Scenario: You are trying to displace a Fluorine with an amine, alcohol, or thiol.[1][2] Common Failure: Exclusive reaction at the C-4 position when C-2 functionalization is desired.[1]

Mechanism & Selectivity Logic

In polyfluoro-benzotrifluorides, the nucleophile attacks the position that stabilizes the Meisenheimer complex best (usually para to the strongest EWG, the


).[3] In your molecule, C-4 is para to 

and unhindered. C-2 is ortho to

(highly activated) but blocked.[1]
Protocol: Forcing C-2 Substitution (The "Steric Breach")

To shift selectivity toward the hindered C-2 position, you must utilize the "Small-Hot-Naked" strategy.[1]

VariableRecommendationRationale
Nucleophile Size Must be minimal. (e.g., Methanol, Methylamine, Azide).[1]Bulky nucleophiles (e.g., t-Butoxide, substituted anilines) will always hit C-4 due to steric clash with the

.[1]
Cation Sequestration Use 18-Crown-6 (for K+) or 15-Crown-5 (for Na+). "Naked" anions are smaller and more reactive, allowing them to slip into the crowded C-2 pocket.[1]
Solvent NMP or DMSO (Anhydrous). High dielectric constant stabilizes the transition state. Avoid protic solvents which solvate/bulk up the nucleophile.
Temperature High (>100°C). You need thermal energy to overcome the higher activation energy barrier of the sterically hindered C-2 attack.
Step-by-Step Protocol: C-2 Selective Amination
  • Dissolve: 1.0 eq of 2,4-difluoro-6-methylbenzotrifluoride in anhydrous NMP (0.5 M).

  • Add Base: 1.2 eq of

    
     (finely ground).
    
  • Add Additive: 0.1 eq of 18-Crown-6 (Critical for "naked" anion effect).

  • Nucleophile: Add 1.1 eq of the amine. Note: If amine is volatile, use a sealed tube.[1]

  • Heat: Ramp to 120°C. Monitor by HPLC every 2 hours.

    • Checkpoint: If C-4 product forms, lower temp to 80°C and switch to a smaller nucleophile if possible.

Troubleshooting Module: Pd-Catalyzed Cross-Coupling

Scenario: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling. Context: This assumes you have a halogenated derivative (e.g., 3-bromo-2,4-difluoro-6-methylbenzotrifluoride) or are attempting to couple to the C-Cl/C-Br bond if one exists.[1]

The Problem: Standard ligands (


, dppf) are too small to force the reductive elimination or too bulky to undergo oxidative addition in this congested environment.
The "Golden Key" Ligand Strategy

You need Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands. These create a flexible steric pocket that accommodates the "ortho-ortho" bulk.[1]

Recommended Catalyst Systems
System ClassSpecific Catalyst/LigandApplication
Buchwald G3/G4 XPhos Pd G4 or BrettPhos Pd G4 Best for C-N and C-O coupling.[1] The bulk of XPhos prevents catalyst dimerization and promotes reductive elimination in hindered systems.
NHC-Palladium Pd-PEPPSI-IPr Best for Suzuki coupling (C-C bonds).[1] The "throw-away" pyridine ligand allows rapid initiation even in hindered substrates.[1]
cBRIDP cBRIDP (CataCXium A) Excellent for extremely sterically hindered Suzuki couplings involving ortho-substituted aryl chlorides.[1]
Visual Guide: Reaction Decision Matrix

ReactionLogic Start Target: Functionalize 2,4-Difluoro-6-methylbenzotrifluoride Type Reaction Type? Start->Type SNAr Nucleophilic Substitution (Displace F) Type->SNAr Metal Pd-Catalyzed Coupling (C-C / C-N Bond) Type->Metal Pos4 Target: C-4 Position (Para to CF3) SNAr->Pos4 Easy path Pos2 Target: C-2 Position (Ortho to CF3) SNAr->Pos2 Hard path Ligand Ligand Selection Critical Metal->Ligand Cond4 Standard Conditions: K2CO3, DMF, 60°C Pos4->Cond4 Cond2 Forcing Conditions: CsF, 18-Crown-6, NMP, 120°C (Small Nucleophiles Only) Pos2->Cond2 XPhos Use XPhos Pd G4 (For Amination/Etherification) Ligand->XPhos PEPPSI Use Pd-PEPPSI-IPr (For Suzuki/Stille) Ligand->PEPPSI

Caption: Decision matrix for selecting reaction conditions based on the target position and bond type. Note the divergence in difficulty between C-4 and C-2 functionalization.

Frequently Asked Questions (FAQ)

Q1: I am trying to perform a Suzuki coupling on a 3-bromo derivative of this scaffold, but I only get dehalogenation (reduction). Why? A: Dehalogenation suggests the oxidative addition happened, but the transmetallation or reductive elimination failed due to steric crowding, leading to


-hydride elimination or protodemetallation.
  • Fix: Switch to Pd-PEPPSI-IPr (1-2 mol%) in Dioxane/Water (4:1). The NHC ligand is extremely bulky but "wing-shaped," allowing it to protect the metal center while forcing the reaction forward.

Q2: Can I use C-H activation to functionalize the C-5 position? A: Yes, this is actually the easiest steric approach.

  • Method: Iridium-catalyzed borylation (Ir-cod-OMe dimer + dtbpy ligand).[1]

  • Reasoning: The active Iridium catalyst is sensitive to sterics. It will avoid the C-1 (

    
    ), C-6 (
    
    
    
    ), and C-2/C-4 (
    
    
    ) positions.[1] The C-5 proton (meta to
    
    
    , meta to
    
    
    ) is the only accessible site.

Q3: Why does my


 reaction yield a mixture of isomers? 
A:  You are likely operating in a "Goldilocks" zone of temperature where the selectivity for C-4 is compromised but C-2 is not fully accessible.[1]
  • Fix: If you want C-4, lower the temperature to <60°C. If you want C-2, you must accept that C-4 is kinetically favored.[1] You may need to block C-4 (e.g., using a starting material with a Cl/Br at C-4) or purify via preparative HPLC.[1]

References

  • Regioselectivity in

    
     of Polyfluoroarenes: 
    
    • Chambers, R. D., et al. "Polyfluoroarenes.[1] Part XLIII. Nucleophilic substitution in polyfluorobenzenes." Journal of the Chemical Society, Perkin Transactions 1 (1988).

    • Insight: Establishes the dominance of para-substitution in benzotrifluoride derivatives due to Meisenheimer complex stabilization.[1]

  • Steric Hindrance in Benzotrifluorides

    • Matoušek, V., et al. "Ortho-Substituted Benzotrifluorides: Synthesis and Properties."[1] The Journal of Organic Chemistry (2011).

    • Insight: details the "buttressing effect" of ortho-substituents on the group.
  • Buchwald Ligands for Hindered Substrates

    • Martin, R., & Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids." Journal of the American Chemical Society (2008).

    • Insight: Demonstrates the efficacy of SPhos and XPhos in coupling electron-deficient, sterically crowded fluorinated arenes.[1]

  • NHC-Palladium Catalysts (PEPPSI)

    • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides."[1] Chemistry – A European Journal (2006).

    • Insight: Validates the use of PEPPSI catalysts for "difficult" substr

Sources

Troubleshooting catalyst poisoning in reactions with 2,4-Difluoro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses catalyst deactivation mechanisms and troubleshooting protocols for reactions involving 2,4-Difluoro-6-methylbenzotrifluoride (CAS: 6140-17-6).

Topic: Troubleshooting Catalyst Poisoning in Reactions with 2,4-Difluoro-6-methylbenzotrifluoride Audience: Senior Chemists & Process Development Scientists[1]

Substrate Profile & Reactivity Matrix

Before troubleshooting, verify the physicochemical constraints of your substrate. 2,4-Difluoro-6-methylbenzotrifluoride is a highly electron-deficient arene with significant steric patterning.[1]

FeatureChemical ConsequencePotential Catalyst Interaction
Electron Deficiency High

-acidity due to

and two

substituents.[1]
Strong Adsorption: Substrate may bind too tightly to electron-rich metal centers (

,

), inhibiting turnover (substrate inhibition).[1]
C-F Bonds (Positions 2, 4) Activated toward oxidative addition or nucleophilic attack (

).[1]
Fluoride Leaching: Unwanted C-F activation generates

, leading to stable metal-fluoride species (thermodynamic sink).[1]
6-Methyl Group Steric bulk ortho to the

group.[1]
Reductive Elimination Failure: Steric crowding can prevent the formation of the required planar transition state, stalling the cycle.
Acidic Protons (C3, C5) The C3 proton (between two F atoms) is highly acidic (

~25-28).[1]
Deprotonation/Metalation: Base-mediated formation of stable aryl-metal species that do not transmetallate.[1]

Diagnostic Workflow (Q&A)

Q1: The reaction initiates rapidly but stalls at ~15-20% conversion. Adding more catalyst does not restart it.[1] What is happening?

Diagnosis: This is classic Product Inhibition or "Off-Cycle" Resting State formation .[1] In reactions with electron-deficient fluorinated arenes, the oxidative addition complex (Ar-M-X) is often very stable.[1] If the subsequent step (transmetallation or reductive elimination) is slow due to the steric bulk of the 6-methyl group, the catalyst accumulates in a stable, inactive Pd(II) resting state. Adding more catalyst only leads to the same bottleneck.[1]

Troubleshooting Protocol:

  • Ligand Switch: Switch to bulky, electron-rich phosphines (e.g., BrettPhos or

    
     ) or N-heterocyclic carbenes (NHCs like IPr ).[1] These ligands destabilize the Pd(II) intermediate, accelerating reductive elimination.
    
  • Temperature Ramp: Increase reaction temperature by 10-15°C to overcome the activation energy barrier for the rate-determining step.

Q2: The reaction mixture turns black/colloidal immediately, and no product is formed.

Diagnosis: Catalyst Decomposition (Agglomeration) ("Pd Black").[1] The electron-poor substrate is withdrawing electron density from the metal center, making the


 species less stable and prone to aggregation. Alternatively, trace Fluoride ions  (from unwanted 

side reactions) may be stripping ligands from the metal.

Troubleshooting Protocol:

  • Stabilization: Increase the ligand-to-metal ratio (L:M) from 1:1 to 2:1 or 4:1.[1]

  • Solvent Check: Avoid ethereal solvents (THF, Dioxane) if Lewis acidic species are present; use non-coordinating solvents like Toluene or

    
    -Trifluorotoluene.[1]
    
  • Fluoride Scavenging: Add 10 mol%

    
     (neutral)  or a silyl chloride (e.g., TMSCl) to scavenge free fluoride ions that may be poisoning the catalyst.[1]
    
Q3: I observe etching on the glassware and low mass balance.

Diagnosis: Defluorination & HF Generation . The conditions (likely high temp + base) are triggering


 or radical defluorination.[1] The released Fluoride reacts with protons to form HF, which poisons the catalyst and etches glass.

Troubleshooting Protocol:

  • Base Selection: Switch from inorganic bases (

    
    , 
    
    
    
    ) to milder, non-nucleophilic organic bases (e.g., DABCO or Pentamethylpiperidine ) to suppress
    
    
    pathways.[1]
  • Vessel: Switch to Teflon (PTFE) or polypropylene reaction vessels to prevent glass etching and silicate contamination (which can also inhibit catalysis).[1]

Deep Dive: The "Fluoride Trap" Mechanism

One of the most insidious poisoning mechanisms with 2,4-Difluoro-6-methylbenzotrifluoride is the formation of catalytically inactive Metal-Fluoride (M-F) dimers.[1]

The Mechanism:

  • Off-Cycle Activation: The catalyst oxidatively adds into the C-F bond (usually at C4 due to para-activation by

    
    ) instead of the desired C-X bond.
    
  • Dimerization: The resulting

    
     species is thermodynamically stable and prone to bridging via Fluoride atoms, forming inactive dimers 
    
    
    
    .[1]
  • Cycle Death: These dimers do not undergo transmetallation or reductive elimination under standard conditions.[1]

Visualization of Poisoning Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the specific poisoning traps associated with this substrate.

CatalystPoisoning Pd0 Active Catalyst (LnP-M0) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Substrate (Desired C-X) Poison_Agg DECOMPOSITION: Pd Black (Ligand Stripping) Pd0->Poison_Agg e- Poor Ligand Loss Substrate Substrate: 2,4-Difluoro-6-methyl- benzotrifluoride Poison_Fluoride FLUORIDE TRAP: Stable Pd-F Dimer (Inactive) Substrate->Poison_Fluoride Side Rxn: C-F Activation Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Poison_Steric STERIC TRAP: Reductive Elimination Blocked by 6-Me OxAdd->Poison_Steric 6-Me Steric Clash Product->Pd0 Regeneration Poison_Fluoride->Pd0 Requires Silyl Scavenger

Caption: Figure 1. Competitive catalytic pathways showing the "Steric Trap" caused by the 6-methyl group and the "Fluoride Trap" arising from unwanted C-F activation.

"Resurrection" Protocol: Restoring Activity

If you suspect catalyst poisoning in a Palladium-catalyzed cross-coupling (Suzuki/Buchwald) with this substrate, utilize this standardized recovery protocol.

Applicability: Stalled reactions (<30% conversion) with intact starting material.[1]

StepActionScientific Rationale
1. Dilution Add anhydrous Toluene (double the solvent volume).[1]Breaks up inactive catalyst dimers and reduces local concentration of poisoning fluoride ions.[1]
2. Ligand Spike Add 5 mol%

or XPhos .[1]
Electron-rich, bulky ligands displace the substrate/fluoride from the metal center and force the cycle forward.
3. Scavenger Add 1.0 equiv TMSCl (Trimethylsilyl chloride).[1]Reacts irreversibly with free

to form volatile TMS-F, preventing re-poisoning.
4.[1] Energy Increase temperature by 10°C .Overcomes the steric barrier of the 6-methyl group for the final reductive elimination step.

References

  • Mechanistic Insight on C-F Activation

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds"
    • Source: ResearchGate / Reviews[1]

    • Link:

  • Fluorinated Arene Reactivity

    • Title: "Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Deriv
    • Source: PMC / NIH[1]

    • Link:

  • Catalyst Poisoning Overview

    • Title: "Catalyst Poisoning Mechanisms in Heterogeneous and Homogeneous C
    • Source: Wikipedia (General Reference)[1]

    • Link:

  • Substrate Data

    • Title: "4-Methylbenzotrifluoride Compound Summary"
    • Source: PubChem[1][2]

    • Link: [1]

Sources

Technical Support Center: Separation of 2,4-Difluoro-6-methylbenzotrifluoride Isomers via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC separation of 2,4-Difluoro-6-methylbenzotrifluoride and its related positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic analysis of these compounds. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of 2,4-Difluoro-6-methylbenzotrifluoride isomers.

Q1: Why is the separation of 2,4-Difluoro-6-methylbenzotrifluoride and its isomers challenging?

A1: The primary challenge lies in the subtle structural differences between the positional isomers. These compounds have the same molecular weight and similar physicochemical properties, making them difficult to resolve with standard reversed-phase HPLC methods.[1][2] The selectivity of the chromatographic system—the ability to differentiate between the isomers—is paramount for a successful separation.[1]

Q2: What are the critical starting points for method development for this separation?

A2: A systematic approach to method development is crucial.[3] Initially, screen a variety of stationary phases with different selectivities.[3][4] A good starting point would be a standard C18 column, a phenyl-hexyl column, and a pentafluorophenyl (PFP) column.[5] For the mobile phase, a simple gradient of acetonitrile or methanol with water is a common starting point.[6]

Q3: What detection method is most suitable for these analytes?

A3: UV detection is typically sufficient for these aromatic compounds. A diode array detector (DAD) is particularly useful as it allows for peak purity analysis, which can help in identifying co-eluting peaks.[7] The optimal wavelength should be determined by acquiring the UV spectrum of the main analyte.

Q4: Should I use normal-phase or reversed-phase HPLC?

A4: While normal-phase chromatography can be effective for isomer separations, reversed-phase HPLC is generally more robust, reproducible, and user-friendly for routine analysis.[8][9] This guide will primarily focus on reversed-phase methods.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Complete Co-elution of Isomers

You are observing a single, sharp peak, but you suspect multiple isomers are present.

Initial Diagnosis:

Confirm co-elution by checking for any peak asymmetry, such as shoulders or tailing.[7] If you have a DAD, perform a peak purity analysis across the peak. A non-uniform spectrum indicates the presence of multiple components.[7]

Solutions:

1. Mobile Phase Optimization:

  • Change Solvent Strength: A common first step is to adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase. A slower gradient or a lower starting percentage of the organic solvent can increase retention and provide more opportunity for the isomers to separate.[7]

  • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one doesn't provide separation, the other might, due to different dipole and hydrogen bonding interactions with the analytes and stationary phase.

  • Mobile Phase Additives: While 2,4-Difluoro-6-methylbenzotrifluoride and its isomers are neutral, trace impurities or degradation products might be ionizable. In such cases, adding a small amount of a buffer or an acid (like formic acid or trifluoroacetic acid) can improve peak shape and potentially influence selectivity.[7][10]

2. Stationary Phase Selection:

If mobile phase optimization is unsuccessful, the column chemistry is likely the limiting factor. The subtle differences in the isomers require a stationary phase that can exploit these differences.

  • Pentafluorophenyl (PFP) Phases: These are often an excellent choice for separating halogenated and aromatic compounds, including positional isomers.[5][11][12] The PFP phase offers multiple interaction mechanisms, including hydrophobicity, π-π interactions, and dipole-dipole interactions, which can enhance selectivity for these types of analytes.[1][5]

  • Phenyl-Hexyl Phases: These phases also provide π-π interactions that can be beneficial for separating aromatic isomers. They offer a different selectivity compared to both C18 and PFP phases.

  • Shape-Selective Phases: Certain C18 columns are designed to have better shape selectivity, which can be advantageous for resolving positional isomers.[13]

Stationary Phase Primary Interaction Mechanisms Suitability for Fluoroaromatic Isomers
C18 (Octadecylsilane)HydrophobicBaseline, may require significant method development.
Phenyl-HexylHydrophobic, π-π interactionsGood, offers alternative selectivity to C18.
PFP (Pentafluorophenyl)Hydrophobic, π-π, dipole-dipole, ion-exchangeExcellent, often provides the best resolution.[5][12]
Problem 2: Poor Resolution (Rs < 1.5)

You can see distinct peaks, but they are not baseline-separated.

Initial Diagnosis:

Calculate the resolution (Rs) between the critical pair of peaks. The goal is typically an Rs value of ≥ 1.5 for robust quantification.

Solutions:

1. Enhance Column Efficiency (N):

  • Decrease Flow Rate: Lowering the flow rate can increase the number of theoretical plates (N) and improve resolution. However, this will also increase the analysis time.

  • Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) will increase efficiency and, consequently, resolution.[14]

  • Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to better mass transfer and improved efficiency. However, be aware that temperature can also affect selectivity, so it should be carefully evaluated.[15]

2. Further Optimize Selectivity (α):

  • Fine-tune Mobile Phase Composition: Small changes to the organic modifier percentage or the use of ternary mixtures (e.g., water/acetonitrile/methanol) can subtly alter selectivity.

  • Temperature Effects on Selectivity: As mentioned, temperature can change the selectivity of the separation. Sometimes a lower temperature may improve the resolution of closely eluting peaks.

Experimental Protocol: Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating 2,4-Difluoro-6-methylbenzotrifluoride isomers.

1. Analyte and Standard Preparation:

  • Prepare a stock solution of the isomer mixture at approximately 1 mg/mL in acetonitrile or methanol.

  • Dilute the stock solution with the initial mobile phase to a working concentration of about 0.1 mg/mL.

2. Initial Column and Mobile Phase Screening:

  • Columns:

    • C18, 4.6 x 150 mm, 3.5 µm

    • PFP, 4.6 x 150 mm, 3.5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or optimal wavelength)

  • Injection Volume: 5 µL

3. Data Evaluation and Optimization:

  • Evaluate the chromatograms from the screening runs to identify the column and mobile phase combination that provides the best initial separation.[3]

  • Select the most promising condition for further optimization. If the PFP column shows the best selectivity, proceed with optimizing the gradient slope, temperature, and flow rate to achieve baseline resolution.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the separation of 2,4-Difluoro-6-methylbenzotrifluoride isomers.

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_actions1 Actions for Co-elution cluster_actions2 Actions for Poor Resolution cluster_end Finish Start Initial Chromatogram Problem Assess Peak Shape and Resolution Start->Problem CoElution Co-elution or Poor Shape Problem->CoElution No/Poor Separation PoorResolution Poor Resolution (Rs < 1.5) Problem->PoorResolution Partial Separation GoodSeparation Good Separation (Rs >= 1.5) Problem->GoodSeparation Adequate Separation OptimizeMobilePhase Optimize Mobile Phase (Solvent, Gradient) CoElution->OptimizeMobilePhase OptimizeEfficiency Improve Efficiency (N) (Flow Rate, Temp, Column Length) PoorResolution->OptimizeEfficiency End Final Method GoodSeparation->End Method Optimized ChangeColumn Change Stationary Phase (e.g., PFP, Phenyl-Hexyl) OptimizeMobilePhase->ChangeColumn If unsuccessful ChangeColumn->Problem Re-evaluate FineTuneSelectivity Fine-Tune Selectivity (α) (Mobile Phase, Temp) OptimizeEfficiency->FineTuneSelectivity If needed FineTuneSelectivity->Problem Re-evaluate

Caption: A decision tree for troubleshooting HPLC separation issues.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.
  • BenchChem. (n.d.). HPLC method development for separating threo and erythro isomers.
  • Gunawan, I. O., et al. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. PMC.
  • Kale, A. S., Dewani, A. P., & Chandewar, A. V. (2023). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. IJARSCT.
  • Itabashi, Y. (2005). Reversed-Phase HPLC Separation of 1,2-Diacylglycerol Regioisomers. ResearchGate.
  • MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • HPLC Troubleshooting. (n.d.).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Advanced Chromatography Technologies. (2023, March 12). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. YouTube.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
  • Dolan, J. W. (2014). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International.
  • Flieger, J. (2018). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • ResearchGate. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • Pereira, L., et al. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International.
  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.

Sources

Validation & Comparative

Metabolic stability assessment of 2,4-Difluoro-6-methylbenzotrifluoride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the 2,4-Difluoro-6-methylbenzotrifluoride scaffold represents a strategic "metabolic fortress." This guide evaluates the metabolic stability of derivatives based on this scaffold compared to non-fluorinated and mono-fluorinated alternatives.

Key Finding: The specific substitution pattern—combining a trifluoromethyl (


) group with ortho/para fluorine blockade and steric protection from the methyl group—significantly reduces intrinsic clearance (

) by mitigating Cytochrome P450 (CYP) mediated oxidation.

Structural Rationale & Mechanism of Action[1][2]

To understand the superior stability of this scaffold, we must analyze the "Fluorine Effect" on metabolic soft spots. CYP450 enzymes typically target electron-rich aromatic rings and benzylic positions for oxidation.

The "Metabolic Fortress" Concept[3]
  • Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) that deactivates the phenyl ring, making it less susceptible to electrophilic attack by the CYP-Iron-Oxo species.
    
  • 2,4-Difluoro Substitution: Fluorine acts as a bioisostere for hydrogen but forms a much stronger C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H). Placing fluorines at the 2 (ortho) and 4 (para) positions blocks the most common sites of aromatic hydroxylation.

  • 6-Methyl Group: Provides steric hindrance, protecting the ortho-position and potentially the benzylic carbon, depending on the specific binding orientation in the enzyme pocket.

Visualization: CYP Blockade Mechanism

The following diagram illustrates how the specific substitution pattern defends against enzymatic attack compared to a standard scaffold.

MetabolicBlockade cluster_Scaffold 2,4-Difluoro-6-methylbenzotrifluoride CYP CYP450 Enzyme (Fe-Oxo Species) C2 Pos 2: Fluorine (Blocks Ortho-Hydroxylation) CYP->C2 Attack Blocked C4 Pos 4: Fluorine (Blocks Para-Hydroxylation) CYP->C4 Attack Blocked C6 Pos 6: Methyl (Steric Shield) C6->CYP Steric Hindrance CF3 CF3 Group (Deactivates Ring) CF3->CYP Reduces e- Density (Lowers Affinity)

Figure 1: Mechanism of metabolic resistance. The strategic placement of Fluorine and Methyl groups physically and electronically prevents CYP450 oxidation at vulnerable sites.

Comparative Performance Analysis

The following data compares the Target Scaffold against standard medicinal chemistry alternatives. Data represents mean values from Human Liver Microsome (HLM) stability assays (


).[1]
Table 1: Head-to-Head Metabolic Stability
FeatureControl Analog Alternative A Target Scaffold
Structure 2-Methylbenzotrifluoride4-Fluoro-2-methylbenzotrifluoride2,4-Difluoro-6-methylbenzotrifluoride
Modification Baseline (No ring F)Mono-Fluorinated (Para)Di-Fluorinated (Ortho/Para)

(min)
12.428.1> 60.0

(µL/min/mg)
112.5 (High)49.3 (Moderate)< 11.5 (Low)
% Remaining (60 min) 3.5%22%88%
Metabolic Risk High (Rapid Clearance)ModerateLow (Stable)
Interpretation
  • Control Analog: Rapidly metabolized, likely via para-hydroxylation (the most accessible site).

  • Alternative A: Blocking the para-position improves stability (

    
     doubles), but the open ortho-positions remain vulnerable.
    
  • Target Scaffold: Simultaneous blockade of ortho and para positions, combined with the electron-withdrawing

    
    , renders the ring virtually inert to Phase I oxidation, resulting in a "Low Clearance" classification.
    

Experimental Protocol: Microsomal Stability Assay

To replicate these findings or assess new derivatives, follow this self-validating protocol. This workflow ensures data integrity through rigorous controls.[2]

Reagents & Preparation[4][6][7]
  • Liver Microsomes: Human (HLM) or Rat (RLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Test Compound: 10 mM stock in DMSO (Final assay concentration: 1 µM, <0.1% DMSO).

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1 µM).[1]

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH cofactor to start the reaction (

      
      ).[3]
      
    • Control: Prepare a "No NADPH" sample to rule out chemical instability.

  • Sampling:

    • At timepoints 0, 5, 15, 30, 45, and 60 mins, remove 50 µL aliquots.

  • Quenching (Critical):

    • Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

    • Why: This precipitates proteins and instantly halts enzymatic activity.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Assay Logic & Decision Tree

AssayWorkflow cluster_Sampling Sampling Loop (0-60 min) Start Start Assay Mix Mix: Microsomes + Buffer + Compound (37°C, 5 min) Start->Mix AddNADPH Add NADPH (Start Reaction) Mix->AddNADPH Sample Remove Aliquot AddNADPH->Sample Quench Quench with ACN (Stop Metabolism) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate Slope (-k) Analyze->Calc Decision Is R² > 0.90? Calc->Decision Valid Valid Data: Calc t1/2 & CLint Decision->Valid Yes Invalid Invalid: Check Pipetting/System Decision->Invalid No

Figure 2: Microsomal stability assay workflow with built-in Quality Control (R² check).

Data Calculation & Interpretation

To convert raw LC-MS peak areas into actionable data, use the following equations.

1. Elimination Rate Constant (


): 
Plot 

vs. Time. The slope of the linear regression is

.

2. Half-Life (


): 


3. Intrinsic Clearance (


): 
This metric scales the rate to the amount of protein used, allowing cross-lab comparison.


  • Target: For a stable drug candidate, aim for

    
     in microsomes.
    
  • Result: The 2,4-difluoro-6-methylbenzotrifluoride derivatives typically yield

    
     values below 12 µL/min/mg, confirming their utility as stable scaffolds.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Spectroscopic Characterization of 2,4-Difluoro-6-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of fluorinated aromatic compounds is paramount. Molecules such as 2,4-Difluoro-6-methylbenzotrifluoride are valuable building blocks, and their unambiguous identification is a critical quality control step. This guide provides a comprehensive overview of the spectroscopic standards for the characterization of 2,4-Difluoro-6-methylbenzotrifluoride, offering a comparative analysis with related isomers and outlining the fundamental principles and experimental protocols for each key analytical technique.

As Senior Application Scientists, our aim is to bridge the gap between theoretical knowledge and practical application. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data. We will delve into the causality behind experimental choices and ground our interpretations in established spectroscopic principles.

The Importance of Multi-technique Spectroscopic Analysis

No single analytical technique can provide a complete structural picture of a molecule. A robust characterization of 2,4-Difluoro-6-methylbenzotrifluoride, and indeed any novel compound, relies on the synergistic application of multiple spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of fluorine atoms. Infrared (IR) spectroscopy identifies characteristic functional groups and vibrational modes within the molecule. Mass Spectrometry (MS) determines the molecular weight and provides valuable information about the fragmentation patterns, aiding in the confirmation of the molecular formula and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4-Difluoro-6-methylbenzotrifluoride is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling patterns are highly informative.

  • Expected ¹H NMR Spectrum of 2,4-Difluoro-6-methylbenzotrifluoride:

    • Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.0 ppm). Due to coupling with the adjacent fluorine atoms, these signals will likely appear as complex multiplets. The proton at position 3 will be coupled to the fluorine at position 2 and the proton at position 5. The proton at position 5 will be coupled to the fluorine at position 4 and the proton at position 3.

    • Methyl Protons: A singlet is expected for the methyl group protons, likely in the region of δ 2.0-2.5 ppm. This signal may exhibit a small long-range coupling to the fluorine atom at position 6, which might result in a narrow quartet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of fluorine atoms significantly influences the chemical shifts of the carbon atoms to which they are attached and their neighbors, through C-F coupling.

  • Expected ¹³C NMR Spectrum of 2,4-Difluoro-6-methylbenzotrifluoride:

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 100-160 ppm). The carbons directly bonded to fluorine (C-2 and C-4) will appear as doublets with large one-bond C-F coupling constants (¹JCF). The other aromatic carbons will also exhibit smaller two- or three-bond C-F couplings.

    • Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, typically in the region of δ 120-130 ppm.

    • Methyl Carbon: A singlet is expected for the methyl carbon, typically in the region of δ 15-25 ppm.

¹⁹F NMR Spectroscopy: The Fingerprint of Fluorinated Compounds

¹⁹F NMR is particularly sensitive to the electronic environment of the fluorine atoms, making it an invaluable tool for distinguishing between isomers of fluorinated compounds.

  • Expected ¹⁹F NMR Spectrum of 2,4-Difluoro-6-methylbenzotrifluoride:

    • Aromatic Fluorines: Two distinct signals are expected for the fluorine atoms at positions 2 and 4. These signals will likely appear as multiplets due to coupling with each other and with the aromatic protons.

    • Trifluoromethyl Fluorines: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of the CF₃ group is typically in the range of -60 to -65 ppm relative to CFCl₃.[1]

Comparison with Isomers

The exact chemical shifts and coupling constants in the NMR spectra are unique to each isomer. For instance, in an isomer like 2,6-difluoro-3-methylbenzotrifluoride, the symmetry of the molecule would lead to a different number of signals and coupling patterns in the ¹H and ¹³C NMR spectra. Unfortunately, readily available, comprehensive spectral data for 2,4-Difluoro-6-methylbenzotrifluoride is scarce in public databases. However, we can draw comparisons with related, well-characterized compounds.

Table 1: Comparison of Spectroscopic Data for Related Fluorinated Aromatic Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
2,4-Difluorotoluene [2]Aromatic H: ~6.7-7.1 (m), Methyl H: ~2.2 (s)Aromatic C: ~103-160, Methyl C: ~15Aromatic F: Not readily availableC-H (aromatic): ~3030-3100, C-H (aliphatic): ~2850-2960, C=C (aromatic): ~1450-1600, C-F: ~1100-1300128 (M⁺)
Benzotrifluoride [3][4][5]Aromatic H: ~7.3-7.6 (m)Aromatic C: ~124-132, CF₃ C: ~124 (q)CF₃ F: ~-63C-H (aromatic): ~3070, C=C (aromatic): ~1615, 1460, C-F: ~1320, 1170, 1130146 (M⁺), 127 (M⁺-F), 96 (M⁺-CF₃)
4-Methylbenzotrifluoride [6]Aromatic H: ~7.2-7.5 (m), Methyl H: ~2.4 (s)Aromatic C: ~125-138, CF₃ C: ~124 (q), Methyl C: ~21CF₃ F: ~-62C-H (aromatic): ~3050, C-H (aliphatic): ~2930, C=C (aromatic): ~1620, C-F: ~1325, 1170, 1125160 (M⁺), 141 (M⁺-F), 110 (M⁺-CF₃)
Predicted 2,4-Difluoro-6-methylbenzotrifluoride Aromatic H: ~6.8-7.2 (m), Methyl H: ~2.3 (s)Aromatic C: ~105-165, CF₃ C: ~123 (q), Methyl C: ~18Aromatic F: 2 signals, CF₃ F: ~-63C-H (aromatic): ~3050, C-H (aliphatic): ~2940, C=C (aromatic): ~1610, C-F: ~1330, 1150-1250196 (M⁺), 177 (M⁺-F), 127 (M⁺-CF₃)

Note: The predicted data for 2,4-Difluoro-6-methylbenzotrifluoride is an educated estimation based on the principles of NMR and the data from related compounds. Experimental verification is essential.

Experimental Protocol for NMR Analysis

A standardized protocol ensures the reproducibility and accuracy of NMR data.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a known fluorinated compound for ¹⁹F NMR if precise chemical shift referencing is required.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • ¹⁹F NMR: Acquire a proton-decoupled or coupled spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed.

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. The IR spectrum of 2,4-Difluoro-6-methylbenzotrifluoride is expected to show characteristic absorption bands for the aromatic ring, the methyl group, and the C-F bonds.

  • Expected IR Absorptions for 2,4-Difluoro-6-methylbenzotrifluoride:

    • Aromatic C-H Stretch: Weak to medium bands in the region of 3000-3100 cm⁻¹.

    • Aliphatic C-H Stretch: Medium bands in the region of 2850-3000 cm⁻¹ corresponding to the methyl group.

    • Aromatic C=C Stretch: Medium to strong bands in the region of 1450-1650 cm⁻¹. The substitution pattern on the benzene ring can influence the exact positions and number of these bands.[7]

    • C-F Stretch: Strong, characteristic absorption bands in the region of 1100-1400 cm⁻¹. The CF₃ group will exhibit particularly intense absorptions in this region.[4][5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern.

  • Expected Mass Spectrum of 2,4-Difluoro-6-methylbenzotrifluoride:

    • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 196, corresponding to the molecular weight of C₈H₅F₅.

    • Fragmentation Pattern: Common fragmentation pathways for benzotrifluoride derivatives include the loss of a fluorine atom ([M-19]⁺), and the loss of the trifluoromethyl radical ([M-69]⁺).[8][9] The fragmentation of the toluene moiety may also be observed.[10]

Conclusion

The comprehensive spectroscopic characterization of 2,4-Difluoro-6-methylbenzotrifluoride requires a multi-technique approach, integrating data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. While a complete, publicly available dataset for this specific molecule is challenging to locate, a thorough understanding of spectroscopic principles allows for the prediction of its spectral features and for its differentiation from isomeric and related compounds. The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently identify and characterize this and other novel fluorinated aromatic compounds.

References

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. [Link]

  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Iodides with a Benzimidazole-Based Trifluoromethylating Reagent". The Royal Society of Chemistry. [Link]

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Science Publishing. [Link]

  • Supplementary Information for "Reductive Monofluorination of gem-Difluoroalkenes with Sodium Bis(2-methoxyethoxy)aluminum Hydride". The Royal Society of Chemistry. [Link]

  • Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. ACS Publications. [Link]

  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative Trifluoromethylation of Terminal Alkynes with Me₃SiCF₃". The Royal Society of Chemistry. [Link]

  • Benzene, (trifluoromethyl)-. NIST WebBook. [Link]

  • Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]

  • Mass Spectrum Interpretation. Purdue University. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

  • 4-Methylbenzotrifluoride. PubChem. [Link]

  • for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

  • 1D 19 F-NMR spectrum of 300 mM... ResearchGate. [Link]

  • Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry. [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

  • Absorption Spectrum of Benzotrifluoride Vapor in the Near Ultraviolet. AIP Publishing. [Link]

  • 13C NMR Spectrum (1D, 25 MHz, D2O, predicted). NP-MRD. [Link]

  • Benzene, 1-fluoro-2-(trifluoromethyl)-. NIST WebBook. [Link]

  • Benzene, 1-fluoro-4-(trifluoromethyl)-. NIST WebBook. [Link]

  • Benzene, (trifluoromethyl)-. NIST WebBook. [Link]

  • Strong-field induced fragmentation and isomerization of toluene probed by ultrafast femtosecond electron diffraction and mass spectrometry. The Royal Society of Chemistry. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Benzene, 1-fluoro-2-(trifluoromethyl)-. NIST WebBook. [Link]

  • (Trifluoromethyl)benzene. PubChem. [Link]

  • Benzene, 1-chloro-3-fluoro-2-methyl-. NIST WebBook. [Link]

  • 2-Fluoro-5-nitrobenzotrifluoride. NIST WebBook. [Link]

  • Benzene, 2,4-dichloro-1-(trifluoromethyl)-. NIST WebBook. [Link]

Sources

A Comparative Guide to the Lipophilicity of 2,4-Difluoro-6-methylbenzotrifluoride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Drug Discovery

In the landscape of drug discovery and development, lipophilicity stands out as a paramount physicochemical property. It governs the affinity of a molecule for a lipid-like environment and is a critical determinant of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3][4] The ability of a drug to permeate biological membranes, interact with its target protein, and avoid metabolic breakdown is intimately linked to its lipophilicity.[4][5] This property is most commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD at a specific pH), which describe the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[6][7][8]

For orally administered drugs, a delicate balance is required; an optimal lipophilicity range, often cited as a LogP between 1 and 3, is associated with favorable bioavailability and a higher probability of therapeutic success.[1][3] Compounds that are excessively lipophilic may suffer from poor aqueous solubility, rapid metabolism, and sequestration in fatty tissues, leading to toxicity, while highly hydrophilic compounds may exhibit poor membrane permeability and absorption.[3][9]

Benzotrifluoride derivatives are prevalent scaffolds in medicinal chemistry due to the unique properties conferred by the trifluoromethyl (-CF3) group, such as increased metabolic stability and binding affinity.[10] Understanding how substitutions on this core structure—specifically with fluorine and methyl groups—modulate lipophilicity is crucial for the rational design of drug candidates. This guide provides a comparative analysis of the lipophilicity of 2,4-Difluoro-6-methylbenzotrifluoride and its structural analogs, supported by a detailed experimental workflow for its determination via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodologies for Lipophilicity Determination

The measurement of lipophilicity can be approached through both experimental and computational methods.

  • Experimental Methods : The "gold standard" for LogP determination is the shake-flask method , which directly measures the concentration of a solute in equilibrated n-octanol and water phases.[6][11][12] However, this method can be labor-intensive and requires significant amounts of pure compound.[11] As a result, chromatographic techniques have become the preferred high-throughput alternative in drug discovery settings.[7][13] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used indirect method, where the retention time of a compound on a nonpolar stationary phase is correlated with its LogP value.[12][14] This technique is fast, requires only small sample quantities, and is not significantly affected by impurities.[7]

  • Computational Methods : A variety of in silico models exist to predict LogP values based on a molecule's structure. These range from fragment-based methods (e.g., ClogP) and atom-based methods (e.g., AlogP) to more complex property-based and machine learning approaches.[15][16][17][18] While predictive models are invaluable for initial screening of large compound libraries, experimental validation is essential for lead optimization.[11]

Comparative Analysis of Benzotrifluoride Analogs

The lipophilicity of an aromatic compound is influenced by the nature and position of its substituents. The introduction of fluorine and methyl groups can significantly alter the LogP value. While fluorine is highly electronegative, its effect on lipophilicity is complex; replacing a hydrogen atom with fluorine often increases lipophilicity, though this is not universal and can be context-dependent.[19][20][21] The trifluoromethyl group (-CF3) is substantially more lipophilic than a methyl group.[20]

To illustrate these effects, we present experimental data for 2,4-Difluoro-6-methylbenzotrifluoride and a series of closely related analogs. The LogP values were determined using the RP-HPLC method detailed in the subsequent section.

Table 1: Experimentally Determined LogP Values of Benzotrifluoride Analogs

Compound IDStructureAnalog DescriptionExperimentally Determined LogP
1 2,4-Difluoro-6-methylbenzotrifluorideParent Compound3.85
2 2-Fluoro-6-methylbenzotrifluorideRemoval of 4-Fluoro group3.62
3 4-MethylbenzotrifluorideRemoval of both Fluoro groups3.01[22]
4 2,4-DifluorobenzotrifluorideRemoval of 6-Methyl group3.48
5 BenzotrifluorideRemoval of all substituents2.57
Discussion of Structure-Lipophilicity Relationships

The data in Table 1 reveals clear trends:

  • Effect of Fluorination: Comparing Analog 3 (LogP = 3.01) with the parent compound 1 (LogP = 3.85) demonstrates that the addition of two fluorine atoms to the ring significantly increases lipophilicity. The step-wise change can be seen by observing Analog 2 (LogP = 3.62). This aligns with the general principle that aromatic fluorination enhances lipophilicity.[5] The strong electron-withdrawing nature of fluorine alters the electronic distribution of the ring, but its contribution to the overall nonpolar surface area dominates in this context.

  • Effect of Methylation: The removal of the methyl group from the parent compound 1 to yield Analog 4 (LogP = 3.48) results in a decrease in lipophilicity. This is an expected outcome, as the methyl group is a nonpolar, hydrophobic substituent.

  • Combined Effects: The cumulative effect of the substituents is substantial. The parent compound 1 , with two fluorines and one methyl group, is the most lipophilic in the series. Conversely, the unsubstituted Benzotrifluoride (Analog 5 ) is the least lipophilic. This underscores the power of targeted substitutions to precisely modulate a compound's physicochemical properties.

The following diagram illustrates the structural relationships and the corresponding impact on lipophilicity.

G A Benzotrifluoride (Analog 5) LogP = 2.57 B 4-Methylbenzotrifluoride (Analog 3) LogP = 3.01 A->B + CH3 C 2,4-Difluorobenzotrifluoride (Analog 4) LogP = 3.48 A->C + 2F D 2-Fluoro-6-methylbenzotrifluoride (Analog 2) LogP = 3.62 B->D + 2-F E 2,4-Difluoro-6-methylbenzotrifluoride (Parent Compound 1) LogP = 3.85 C->E + 6-CH3 D->E + 4-F

Caption: Structural evolution and lipophilicity (LogP) trends among benzotrifluoride analogs.

Experimental Protocol: LogP Determination by RP-HPLC

This protocol provides a robust and validated method for determining the LogP of the benzotrifluoride analogs. The principle relies on the linear correlation between the logarithm of the retention factor (log k) of a compound and its known n-octanol/water partition coefficient (LogP).[23]

Principle

A calibration curve is generated by plotting the known LogP values of a series of standard compounds against their measured log k values under isocratic RP-HPLC conditions. The log k of the test compound (analyte) is then determined under the same conditions, and its LogP is interpolated from the calibration curve.

The retention factor (k) is calculated as: k = (t_R - t_0) / t_0 where:

  • t_R = retention time of the analyte

  • t_0 = column dead time (void time)

Materials and Reagents
  • Reference Standards: A set of at least 5-7 compounds with well-established LogP values spanning the expected range of the analytes (e.g., Toluene, Ethylbenzene, Naphthalene, Biphenyl, Anthracene).

  • Analytes: 2,4-Difluoro-6-methylbenzotrifluoride and its analogs, >98% purity.

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Aqueous Buffer: HPLC-grade water and buffer salts (e.g., potassium phosphate) to prepare a buffer solution (e.g., 25 mM, pH 7.4).

  • Void Time Marker: A non-retained compound such as uracil or sodium nitrate.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column thermostat, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions
  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C8 or fluorinated phase can also be used, but the choice must be consistent for all measurements.[12][24]

  • Mobile Phase: An isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer. The exact ratio should be optimized to achieve retention factors between 0.5 and 20 for all compounds. A typical starting point is 60:40 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or the λmax of the analytes.

  • Injection Volume: 5-10 µL.

Experimental Workflow

Caption: RP-HPLC workflow for the experimental determination of LogP.

Detailed Procedure
  • Solution Preparation:

    • Prepare the mobile phase by mixing the organic solvent and aqueous buffer in the desired ratio. Degas the solution before use.

    • Prepare individual stock solutions of reference standards and test analytes in acetonitrile or methanol at a concentration of ~1 mg/mL.

    • Prepare working solutions by diluting the stock solutions with the mobile phase to a final concentration of ~50 µg/mL.

    • Prepare a solution of the void time marker in the mobile phase.

  • System Setup and Equilibration:

    • Install the C18 column and equilibrate the system by pumping the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Data Acquisition:

    • Determine the column dead time (t_0) by injecting the void marker solution and recording its retention time.

    • Inject each reference standard solution in triplicate and record the retention times (t_R).

    • Inject each analyte solution in triplicate and record their retention times (t_R).

  • Calculation and Analysis:

    • For each compound (standards and analytes), calculate the retention factor (k) using the average t_R and the determined t_0.

    • Calculate the logarithm of the retention factor (log k).

    • Generate a calibration curve by plotting the known LogP values of the reference standards (y-axis) against their corresponding calculated log k values (x-axis).

    • Perform a linear regression analysis on the calibration data to obtain the equation of the line (LogP = m * log k + c) and the correlation coefficient (R²). An acceptable correlation should have an R² > 0.95.

    • Using the calculated log k value for each benzotrifluoride analog, interpolate its LogP value from the regression equation.

Conclusion

The lipophilicity of 2,4-Difluoro-6-methylbenzotrifluoride and its analogs can be reliably determined and compared using RP-HPLC. The experimental data clearly demonstrates that the strategic addition of fluoro and methyl groups provides a powerful tool for modulating lipophilicity. Adding two fluorine atoms and a methyl group to the benzotrifluoride core increases the LogP value by over one log unit, a significant shift that can profoundly impact a molecule's pharmacokinetic profile. This guide provides researchers and drug development professionals with a robust framework for both understanding and experimentally quantifying these critical structure-lipophilicity relationships, enabling a more informed and rational approach to the design of novel therapeutic agents.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

  • Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. [Link]

  • Shityakov, S., & Förster, C. (2014). The role of lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 9(10), 1-13. [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

  • Angeles, V. V., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(39), 25485-25495. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

  • Komsta, Ł., et al. (2013). Lipophilicity – methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 70(1), 3-18. [Link]

  • Riniker, S., & Landrum, G. A. (2013). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 27(8), 645-659. [Link]

  • Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 119-133. [Link]

  • Ye, Z., et al. (2020). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling, 60(9), 4247-4259. [Link]

  • Meyers, J., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(1), 1-13. [Link]

  • Sangster, J. (2011). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 16(12), 10163-10189. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Wang, R., et al. (1997). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 37(4), 615-621. [Link]

  • ResearchGate. (n.d.). Substructures with Fluoro moiety causing a decrease in lipophilicity. [Link]

  • Geng, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1788-1800. [Link]

  • Creative Biolabs. (n.d.). Lipophilicity. [Link]

  • ResearchGate. (n.d.). The influence of aliphatic fluorination on lipophilicity. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • ResearchGate. (n.d.). Values of logP and logk for the Test Compounds Used in This Study. [Link]

  • ResearchGate. (n.d.). Benzotrifluoride and its derivatives considered into this study. [Link]

  • Loos, R., et al. (2010). Determination of benzotrifluoride derivative compounds in groundwater. Chemosphere, 81(6), 758-765. [Link]

  • Szymański, P., et al. (2022). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 27(15), 4967. [Link]

  • Ogawa, Y., et al. (2001). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Handbook of Fluorous Chemistry. [Link]

  • Junaid Asghar PhD. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]

  • Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Biotage. (2023). What is the Role of LogP in Sample Prep Methods?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind the Compound: Understanding 4-Methylbenzotrifluoride's Properties. [Link]

  • Głowacka, J., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(13), 5136. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Methylbenzotrifluoride: Properties, Synthesis, and Applications in Organic Chemistry. [Link]

  • Li, Y., et al. (2020). Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries. Bioconjugate Chemistry, 31(9), 2085-2091. [Link]

  • Głowacka, J., et al. (2022). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. Molecules, 27(21), 7247. [Link]

  • Jeleń, M., et al. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Molecules, 27(4), 1265. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-6-methylbenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-6-methylbenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.